molecular formula C11H9Cl2N B11722038 1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile

1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile

Cat. No.: B11722038
M. Wt: 226.10 g/mol
InChI Key: CGOQCPIAAYSAAO-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H9Cl2N It is characterized by a cyclobutane ring attached to a 2,5-dichlorophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzonitrile with cyclobutanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile
  • 1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile
  • 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile

Comparison: 1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different properties and applications, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C11H9Cl2N

Molecular Weight

226.10 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H9Cl2N/c12-8-2-3-10(13)9(6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2

InChI Key

CGOQCPIAAYSAAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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